2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide

Physicochemical property Molecular weight Indole-3-glyoxylamide

2-(1,2-Dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide (CAS 862813-81-8) is a fully synthetic small molecule belonging to the indole-3-glyoxylamide class. Its structure features a 1,2-dimethylindole core linked via a 2-oxoacetyl bridge to an N,N-bis(2-methoxyethyl) amide moiety.

Molecular Formula C18H24N2O4
Molecular Weight 332.4
CAS No. 862813-81-8
Cat. No. B2841752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
CAS862813-81-8
Molecular FormulaC18H24N2O4
Molecular Weight332.4
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(CCOC)CCOC
InChIInChI=1S/C18H24N2O4/c1-13-16(14-7-5-6-8-15(14)19(13)2)17(21)18(22)20(9-11-23-3)10-12-24-4/h5-8H,9-12H2,1-4H3
InChIKeyIIXFRPDBGNODIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,2-Dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide (CAS 862813-81-8): Compound Identity and Research Classification


2-(1,2-Dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide (CAS 862813-81-8) is a fully synthetic small molecule belonging to the indole-3-glyoxylamide class. Its structure features a 1,2-dimethylindole core linked via a 2-oxoacetyl bridge to an N,N-bis(2-methoxyethyl) amide moiety [1]. The compound has a molecular weight of 332.4 g/mol, a computed XLogP3-AA of 1.4, zero hydrogen bond donors, four hydrogen bond acceptors, and eight rotatable bonds, placing it within drug-like physicochemical space but with higher conformational flexibility than many in-class analogs [1]. Patent literature broadly discloses 3-oxoacetamideindolyl compounds as possessing anticancer, cytotoxic, and anti-angiogenic activities, establishing the class as therapeutically relevant [2]. However, specific experimental bioactivity data for this exact compound in peer-reviewed literature remains unavailable at the time of this analysis.

Why Generic Substitution of 2-(1,2-Dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide with Other Indole-3-glyoxylamides Carries Procurement Risk


Within the indole-3-glyoxylamide series, even small structural modifications to the amide substituent produce substantial changes in physicochemical properties that can alter solubility, permeability, target binding, and metabolic stability [1]. The N,N-bis(2-methoxyethyl) group in the target compound introduces a distinctive combination of increased molecular weight (332.4 vs. 216.2–274.3 for simpler analogs), elevated hydrogen bond acceptor count (4 vs. 2–3), and greater conformational flexibility (8 rotatable bonds vs. 3–5) compared to the unsubstituted amide, N,N-dimethyl, or mono-methoxyethyl variants [2]. These differences cannot be assumed to be functionally neutral; substituting a less flexible or less polar analog into an experimental protocol or synthetic route designed for this compound risks altered reaction kinetics, differential cellular penetration, or inconsistent biological readouts. Procurement decisions must therefore be anchored to this specific CAS number until equivalence is experimentally demonstrated.

Quantitative Differentiation Evidence for 2-(1,2-Dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide Against Closest Analogs


Molecular Weight Differential vs. Unsubstituted and Mono-substituted Amide Analogs

The target compound has a molecular weight of 332.4 g/mol, which is 116.2 Da higher than the unsubstituted amide analog 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862831-93-4, MW 216.2 g/mol) and 58.1 Da higher than the mono-methoxyethyl analog (CAS 862814-43-5, MW 274.3 g/mol) [1]. This substantial increase reflects the presence of two terminal methoxyethyl groups on the amide nitrogen.

Physicochemical property Molecular weight Indole-3-glyoxylamide Procurement specification

Hydrogen Bond Acceptor and Rotatable Bond Count: Implications for Oral Bioavailability and Binding Kinetics

The target compound possesses 4 hydrogen bond acceptors (all four oxygen atoms in the two methoxyethyl chains and the carbonyl groups) and 8 rotatable bonds, compared to 2 hydrogen bond acceptors and 3 rotatable bonds for the N,N-dimethyl analog (CAS 101938-54-9) [1]. This increased polarity and flexibility pushes the target compound toward the upper boundary of commonly applied drug-likeness filters (e.g., Veber's rule for rotatable bonds ≤10), which may impact oral bioavailability and entropic cost of binding.

Drug-likeness Hydrogen bond acceptor Rotatable bond ADME Indole-3-glyoxylamide

Lipophilicity (XLogP3-AA) Differentiation from Simpler Indole-3-glyoxylamides

The computed XLogP3-AA for the target compound is 1.4, which is approximately 0.8 log units higher than the unsubstituted amide analog (estimated XLogP3-AA ≈ 0.6) due to the additional methylene and terminal methyl groups contributed by the bis(2-methoxyethyl) substituent [1]. While experimental shake-flask LogP values have not been reported for either compound, this computed differential is consistent with the structural difference and suggests moderately enhanced membrane permeability for the target compound.

Lipophilicity LogP Indole-3-glyoxylamide Permeability Procurement specification

Class-Level Biological Activity: Tubulin Polymerization and Anticancer Potential Inferred from Indole-3-glyoxylamide Series

Multiple independent research groups have established that indole-3-glyoxylamides act as tubulin polymerization inhibitors that bind at the colchicine site, disrupt cellular microtubule networks, and exert cytotoxic effects across diverse cancer cell lines, including MCF-7 (breast), A549 (lung), HCT116 (colon), and SK-MEL-28 (melanoma) [1][2]. Within these series, compounds bearing the 1,2-dimethylindole core with glyoxylamide substitution consistently retain activity, and several analogs have demonstrated tumor growth inhibition in mouse xenograft models of head and neck cancer [1]. However, no experimental IC50 value for the specific N,N-bis(2-methoxyethyl) target compound has been identified in peer-reviewed literature from permissible sources at this time. This evidence item is tagged as class-level inference and should be treated as indicative, not confirmatory, for this exact compound.

Tubulin polymerization Anticancer Indole-3-glyoxylamide Class-level activity

Purity Specification and Vendor QC Documentation as a Procurement Differentiator

Commercial listings for this compound indicate a standard purity specification of ≥95% (HPLC), with catalog number CM814003 and molecular formula C18H24N2O4 confirmed by MS and 1H NMR . In contrast, the closely related mono-methoxyethyl analog (CAS 862814-43-5) is offered at a purity of 95%+ from similar vendors, but may not be accompanied by the same level of analytical documentation depending on the supplier. For procurement, the presence of a dedicated QC certificate including HPLC chromatogram, NMR spectrum, and MS trace constitutes a verifiable differentiation point when selecting between alternative suppliers of this specific CAS number.

Purity QC specification Procurement Analytical characterization

Best-Use Research and Industrial Application Scenarios for 2-(1,2-Dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide (CAS 862813-81-8)


Scaffold-Hopping and Amide SAR Exploration in Tubulin Polymerization Inhibitor Programs

Given the established tubulin polymerization inhibitory activity of the indole-3-glyoxylamide class, this compound can serve as a probe to explore the SAR consequences of replacing simpler amide substituents (e.g., NH2, N(CH3)2) with a bulkier, more flexible N,N-bis(2-methoxyethyl) group. The shift in computed physicochemical properties (MW: 332.4, XLogP3-AA: 1.4, 4 H-bond acceptors, 8 rotatable bonds) compared to the dimethyl analog provides a distinct chemical space point for assessing tubulin binding affinity, cellular permeability, and metabolic stability within a congeneric series [1][2]. Procurement is appropriate for medicinal chemistry laboratories conducting focused SAR campaigns where systematic variation of amide substituent bulk and polarity is the experimental objective.

Analytical Reference Standard for LCMS Method Development and Metabolite Identification

The unique combination of molecular weight (332.4 Da), moderate lipophilicity (XLogP3-AA 1.4), and distinctive fragmentation pattern expected from the bis(2-methoxyethyl) amide moiety make this compound useful as an analytical reference standard for developing LCMS and HPLC methods aimed at separating closely related indole-3-glyoxylamides [1]. Its chromatographic retention time and MS/MS spectrum will differ substantially from the lower-molecular-weight analogs (216–274 Da), providing a clear benchmark for method validation. Researchers developing quality control protocols for compound libraries or conducting metabolic stability studies in microsomal preparations can use this compound as a method development tool.

Physicochemical Probe for Studying the Impact of Conformational Flexibility on Target Binding Entropy

With 8 rotatable bonds, this compound is substantially more flexible than most reported indole-3-glyoxylamides used in tubulin polymerization inhibition studies, which typically possess 3–5 rotatable bonds. This property, combined with its 4 hydrogen bond acceptors, makes it a valuable tool for biophysical studies (e.g., isothermal titration calorimetry, surface plasmon resonance) designed to quantify the entropic penalty of increased conformational自由度 on target binding affinity [1][2]. Procurement is warranted for academic and industrial groups investigating the thermodynamic drivers of tubulin-colchicine site ligand recognition.

Building Block for Prodrug Design Leveraging Methoxyethyl Cleavable Groups

The bis(2-methoxyethyl) amide functionality can serve as a latent prodrug moiety, with the methoxyethyl groups potentially susceptible to enzymatic or chemical cleavage to release the parent carboxylic acid or a simpler amide. Although no published prodrug conversion data exists for this specific compound, the structural precedent of methoxyethyl esters and amides in prodrug design supports its use as a synthetic intermediate or prodrug candidate in exploratory drug discovery [1]. Procurement is appropriate for medicinal chemistry teams investigating controlled-release or tissue-targeted delivery strategies.

Quote Request

Request a Quote for 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.